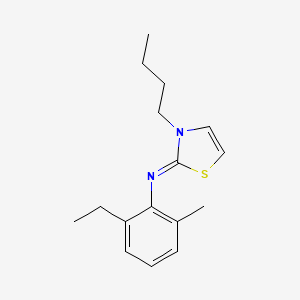
(2Z)-3-Butyl-N-(2-ethyl-6-methylphenyl)-1,3-thiazol-2(3H)-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-3-Butyl-N-(2-ethyl-6-methylphenyl)-1,3-thiazol-2(3H)-imine is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a butyl group, an ethyl group, and a methylphenyl group attached to the thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-Butyl-N-(2-ethyl-6-methylphenyl)-1,3-thiazol-2(3H)-imine typically involves the condensation of appropriate thioamide and α-haloketone precursors. The reaction conditions often include the use of a base, such as sodium hydroxide or potassium carbonate, in an organic solvent like ethanol or acetonitrile. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-Butyl-N-(2-ethyl-6-methylphenyl)-1,3-thiazol-2(3H)-imine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiazolidines.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazoles depending on the reagents used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving thiazole derivatives.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (2Z)-3-Butyl-N-(2-ethyl-6-methylphenyl)-1,3-thiazol-2(3H)-imine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiazole ring can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, which are crucial for its biological activity.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-3-Butyl-N-(2-ethylphenyl)-1,3-thiazol-2(3H)-imine
- (2Z)-3-Butyl-N-(6-methylphenyl)-1,3-thiazol-2(3H)-imine
- (2Z)-3-Butyl-N-(2-ethyl-6-methylphenyl)-1,3-oxazol-2(3H)-imine
Uniqueness
The presence of both an ethyl and a methyl group on the phenyl ring in (2Z)-3-Butyl-N-(2-ethyl-6-methylphenyl)-1,3-thiazol-2(3H)-imine distinguishes it from other similar compounds. These substituents can influence the compound’s chemical reactivity, physical properties, and biological activity, making it unique in its class.
Properties
CAS No. |
61677-12-1 |
|---|---|
Molecular Formula |
C16H22N2S |
Molecular Weight |
274.4 g/mol |
IUPAC Name |
3-butyl-N-(2-ethyl-6-methylphenyl)-1,3-thiazol-2-imine |
InChI |
InChI=1S/C16H22N2S/c1-4-6-10-18-11-12-19-16(18)17-15-13(3)8-7-9-14(15)5-2/h7-9,11-12H,4-6,10H2,1-3H3 |
InChI Key |
FGFWQFCAAVMWDY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C=CSC1=NC2=C(C=CC=C2CC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















